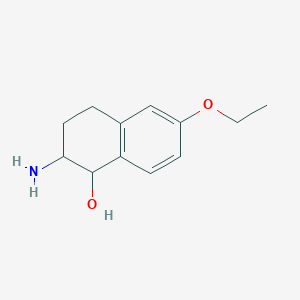

2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Description

2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a tetrahydronaphthalene derivative featuring an amino group at position 2, a hydroxyl group at position 1, and an ethoxy substituent at position 5. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3 |

InChI Key |

SCVKFDIGECJLBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(C(CC2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dihydro-1(2H)-naphthalenone derivatives.

Ethoxylation: The ethoxy group is introduced at the sixth position through an ethoxylation reaction.

Amination: The amino group is introduced at the second position using an amination reaction.

Hydroxylation: The hydroxyl group is introduced at the first position through a hydroxylation reaction.

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and ethoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include:

Oxidation: Ketones, quinones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity: The ethoxy group in the target compound increases logP compared to methoxy (C₁₁H₁₅NO₂·HCl: logP ~1.2) and fluoro (C₁₀H₁₁FO: logP ~2.1) analogs.

- Acidity/Basicity: The amino group (pKa ~9–10) and hydroxyl group (pKa ~10–12) confer amphoteric properties, enabling pH-dependent solubility. In contrast, the ketone in 6-amino-1-tetralone lacks acidic protons, reducing ionic interactions .

- Thermal Stability : Halogenated derivatives (e.g., brominated analogs in –11) exhibit higher molecular weights and melting points due to stronger intermolecular forces .

Pharmacological Potential

- CNS Targeting: Amino-tetrahydronaphthalenols (e.g., ) show affinity for serotonin and dopamine receptors due to structural mimicry of neurotransmitters .

- Enzyme Inhibition: The hydroxyl and amino groups in the target compound may interact with catalytic sites of monoamine oxidases (MAOs) or kinases, similar to fluoro and methoxy analogs .

Biological Activity

2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-Naphthalenol, 2-amino-6-ethoxy-1,2,3,4-tetrahydro-, is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to explore its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

- Molecular Formula : C12H17NO2

- CAS Number : 779994-01-3

- Molecular Weight : 205.27 g/mol

Biological Activity Overview

The biological activity of 2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol primarily revolves around its interaction with neurotransmitter receptors. Notably, it has been investigated for its affinity towards dopamine receptors.

Key Findings:

- Dopamine D2 Receptor Interaction : Studies indicate that compounds similar to 2-amino-6-ethoxy have been identified as novel ligands for dopamine D2 receptors. These interactions are crucial in understanding their potential therapeutic applications in neurodegenerative diseases and psychiatric disorders .

- Pharmacological Effects : The compound has shown promise in modulating dopaminergic pathways, which may be beneficial in conditions such as Parkinson's disease and schizophrenia. The binding affinity and efficacy of these compounds are significant for their clinical utility .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- In Vitro Studies : A study conducted by Bueschbell et al. demonstrated that certain derivatives exhibited high binding affinities to the D2 receptor compared to traditional agonists like dopamine. This suggests that modifications in the structure of naphthalene derivatives can enhance their pharmacological profiles .

- Comparative Analysis : A comparative analysis of various naphthalene derivatives revealed that 2-amino-6-ethoxy compounds had favorable pharmacokinetic properties and lower toxicity profiles than some existing treatments for dopamine-related disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.